

In-Depth Technical Guide: tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2S,5R)-1-Boc-2,5-dimethylpiperazine

Cat. No.: B126335

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and its application in the development of bioactive molecules.

IUPAC Name: tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1]
Molar Mass	214.31 g/mol	[1]
CAS Number	194032-41-2	[1]
Appearance	Colorless to Yellow Liquid or Semi-Solid	[2]
Purity	≥97%	[3]
Storage Temperature	2-8°C, dry and sealed away from light	[2]

Synthesis and Characterization

The enantioselective synthesis of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate is crucial for its application as a chiral building block. A representative synthetic pathway involves the mono-protection of the chiral diamine, (2S,5R)-2,5-dimethylpiperazine.

Experimental Protocol: Synthesis of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate

This protocol outlines the selective N-Boc protection of (2S,5R)-2,5-dimethylpiperazine.

Materials:

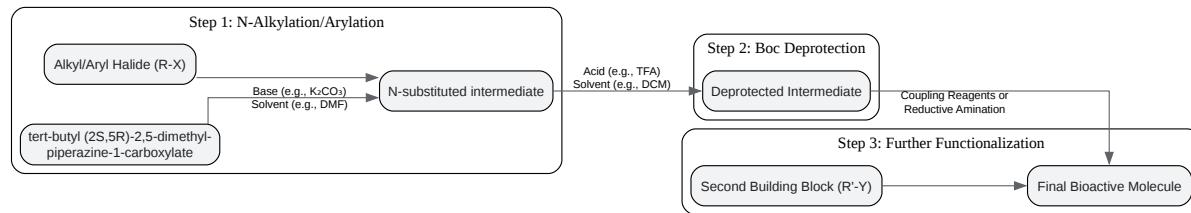
- (2S,5R)-2,5-dimethylpiperazine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine

- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexane

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve (2S,5R)-2,5-dimethylpiperazine (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane.
- Boc Protection: Cool the solution to 0°C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise over 30 minutes.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
- Characterization: The structure and purity of the final product, tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate, are confirmed by NMR spectroscopy and mass spectrometry.

Spectroscopic Data

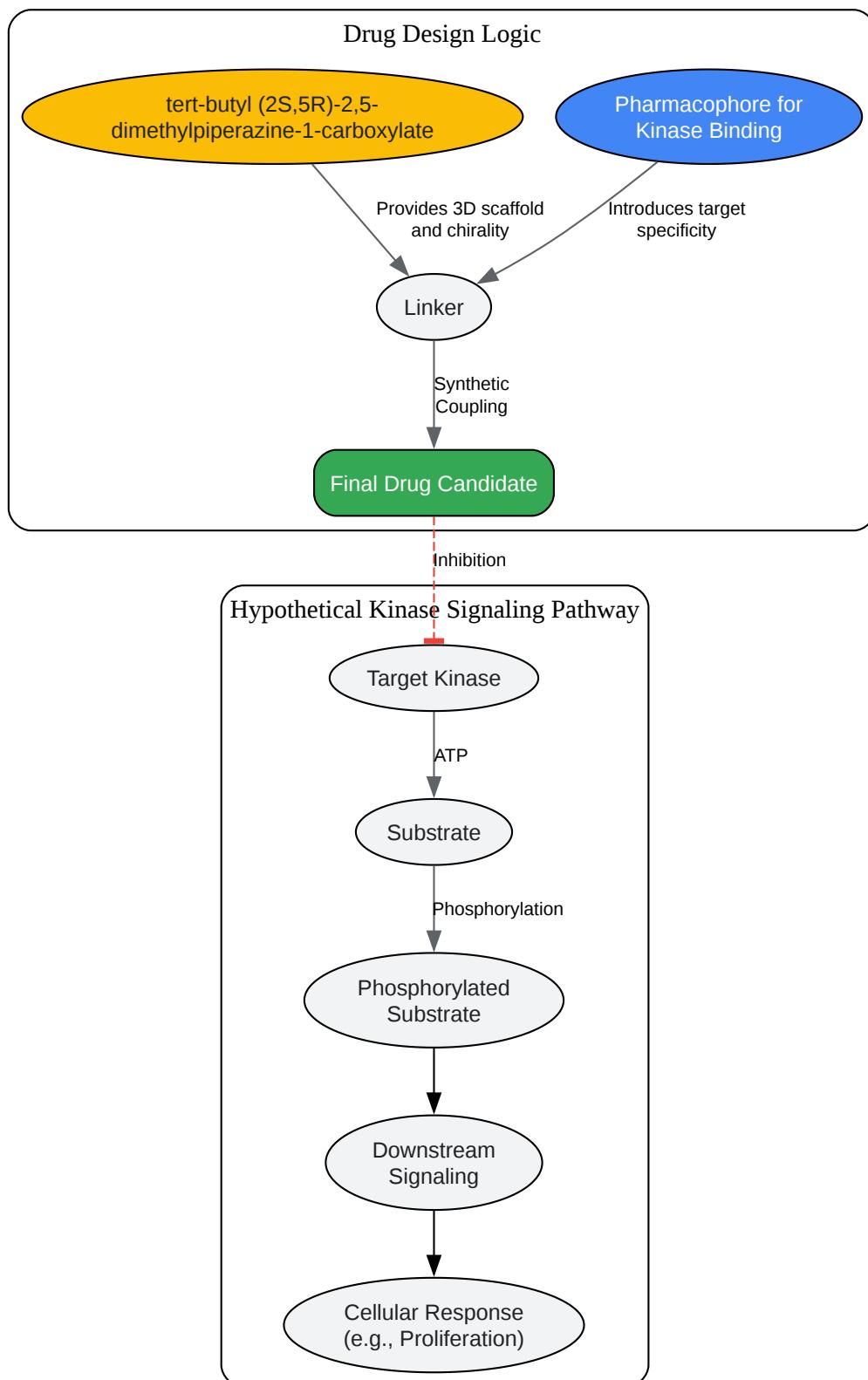

Technique	Data
¹ H NMR (CDCl ₃ , 500 MHz)	δ 3.87 – 3.78 (m, 1H), 3.36 – 3.23 (m, 2H), 2.00 – 1.73 (m, 3H), 1.72 – 1.65 (m, 1H), 1.65 – 1.57 (m, 1H), 1.46 (s, 9H), 1.21 (dd, J = 13.5, 10.2 Hz, 1H), 0.94 (s, 9H).[4]
¹³ C NMR (CDCl ₃ , 126 MHz)	δ 154.5, 79.2, 54.6, 48.6, 45.9, 32.9, 30.4, 30.4, 28.9, 23.4.[4]
Mass Spectrometry (ESI-TOF)	m/z calcd. for C ₁₁ H ₂₃ N ₂ O ₂ [M+H] ⁺ : 215.1754, found: 215.1759.

Application in Drug Discovery: A Chiral Building Block

tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate serves as a critical chiral building block in the synthesis of more complex molecules with therapeutic potential. The presence of a single free secondary amine allows for selective functionalization, introducing diverse substituents to explore structure-activity relationships (SAR). Its defined stereochemistry is paramount in ensuring the enantiomeric purity of the final drug candidates, which is often critical for efficacy and safety.

Experimental Workflow: Synthesis of a Bioactive Molecule

The following workflow illustrates the use of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate in the synthesis of a hypothetical bioactive molecule. This process typically involves an initial N-alkylation or N-arylation at the unprotected secondary amine, followed by the deprotection of the Boc group and subsequent functionalization of the other nitrogen atom.


[Click to download full resolution via product page](#)

Synthetic workflow for a bioactive molecule.

This generalized workflow highlights the versatility of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate as a scaffold. The choice of 'R-X' and 'R'-Y' allows for the systematic modification of the molecule to optimize its interaction with a biological target.

Signaling Pathway Context

While specific signaling pathways directly modulated by tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate itself are not extensively documented, its derivatives are often designed to interact with specific biological targets. For instance, piperazine-containing compounds are known to be ligands for various receptors and enzymes. The logical relationship for the design of such a derivative targeting a hypothetical kinase signaling pathway is depicted below.

[Click to download full resolution via product page](#)

Drug design logic and pathway interaction.

This diagram illustrates how the chiral scaffold provided by tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate is combined with a pharmacophore designed to bind to a target kinase. The resulting drug candidate can then inhibit the kinase's activity, thereby modulating the downstream signaling pathway and eliciting a desired cellular response. The stereochemistry of the piperazine core is often crucial for achieving high affinity and selectivity for the target kinase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. calpaclab.com [calpaclab.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- To cite this document: BenchChem. [In-Depth Technical Guide: tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b126335#tert-butyl-2s-5r-2-5-dimethylpiperazine-1-carboxylate-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com